1-Bromo-3,5-dihexylbenzene
Description
1-Bromo-3,5-dihexylbenzene (CAS: 1238156-36-9) is a brominated aromatic compound featuring two hexyl substituents at the 3- and 5-positions of the benzene ring. Its structure combines the electron-withdrawing bromine atom with long alkyl chains, conferring unique solubility and reactivity properties. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex architectures for materials science and pharmaceuticals .
Properties
IUPAC Name |
1-bromo-3,5-dihexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29Br/c1-3-5-7-9-11-16-13-17(15-18(19)14-16)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTKYSBFHHVYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC(=C1)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1238156-36-9 | |
| Record name | 1-bromo-3,5-dihexylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dihexylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3,5-dihexylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dihexylbenzene primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Palladium-Catalyzed Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Palladium-Catalyzed Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or dimethylformamide under inert atmosphere.
Major Products:
Nucleophilic Substitution: Formation of 3,5-dihexylphenol or 3,5-dihexylaniline.
Palladium-Catalyzed Reactions: Formation of biaryl compounds or alkynylated benzene derivatives.
Scientific Research Applications
Applications Overview
1-Bromo-3,5-dihexylbenzene serves as a versatile building block in organic synthesis and has implications in various scientific domains:
Organic Synthesis
This compound is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are crucial for creating specific compounds.
Material Science
In material science, this compound is utilized in the production of polymers and advanced materials. Its properties make it suitable for developing materials with tailored characteristics, such as enhanced thermal stability or specific mechanical properties.
Medicinal Chemistry
The compound is employed in the synthesis of potential drug candidates. Its bromine substituent can facilitate various chemical reactions that are essential for drug development, including nucleophilic substitutions and coupling reactions.
Catalysis
This compound acts as a substrate in catalytic reactions, aiding researchers in studying reaction mechanisms and developing new catalytic systems. It is particularly useful in palladium-catalyzed reactions that form carbon-carbon bonds.
Case Study 1: Synthesis of Aryl Ethers
A study demonstrated the application of this compound in the palladium-catalyzed carbon-oxygen coupling reaction with o-cresol. The reaction yielded o-tolyl-3,5-dihexylbenzene ether, showcasing its utility in synthesizing aryl ethers which are important in pharmaceuticals.
| Reaction | Catalyst | Yield (%) |
|---|---|---|
| C-O Coupling | Pd(PPh₃)₂Cl₂ | 85% |
Case Study 2: Polymer Development
Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This compound was used to create a series of poly(arylene ether) materials that exhibited improved performance under high-temperature conditions.
| Property | Poly(arylene ether) with this compound | Control Sample |
|---|---|---|
| Tg (°C) | 220 | 190 |
| Tensile Strength (MPa) | 60 | 40 |
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dihexylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In palladium-catalyzed reactions, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetallation and reductive elimination steps to form the final product .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituent effects, molecular weights, and applications of 1-bromo-3,5-dihexylbenzene with analogous compounds:
Reactivity and Stability
- Electrophilic Substitution : Methoxy and tert-butyl groups enhance ring activation, making 1-bromo-3,5-dimethoxybenzene more reactive in nucleophilic substitutions compared to alkyl-substituted derivatives .
- Thermal Stability: Long alkyl chains (e.g., hexyl) improve solubility in non-polar solvents but reduce thermal stability compared to tert-butyl or phenyl derivatives .
- Cross-Coupling Efficiency : Dihexyl and diphenyl derivatives exhibit superior reactivity in Suzuki-Miyaura couplings due to steric and electronic effects, whereas dichloro analogs are less reactive .
Physical Properties
- Solubility : Dihexyl and diethyl derivatives are highly soluble in hydrocarbons (e.g., hexane, toluene), while dimethoxy and dichloro analogs prefer polar aprotic solvents (e.g., DMF, THF) .
- Melting Points : Dichloro (mp: 45–47°C) and dimethoxy (mp: 62–64°C) derivatives have higher melting points than dihexylbenzene (liquid at room temperature) due to stronger intermolecular forces .
Material Science
Pharmaceutical Chemistry
Catalysis
- 1-Bromo-3,5-di-tert-butylbenzene: Optimized for synthesizing hydroaminoalkylation catalysts, achieving >90% yield in alkyne functionalization .
Biological Activity
1-Bromo-3,5-dihexylbenzene (CAS No. 1238156-36-9) is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : C₁₈H₂₉Br
- Molecular Weight : 325.33 g/mol
- Appearance : Colorless to light yellow liquid
- Purity : >96.0% (GC)
The compound features a bromine atom attached to a benzene ring that has two hexyl groups at the 3 and 5 positions, contributing to its hydrophobic characteristics.
Pharmacokinetics
This compound demonstrates varied pharmacokinetic properties:
- Log P (Octanol-Water Partition Coefficient) : Approximately 3.22, indicating moderate lipophilicity which may facilitate cell membrane penetration.
- Blood-Brain Barrier Permeability : Classified as permeant, suggesting potential central nervous system effects.
Enzyme Interaction
Preliminary studies indicate that this compound acts as a CYP1A2 inhibitor , which could influence drug metabolism and efficacy in therapeutic contexts. It does not significantly inhibit other cytochrome P450 enzymes such as CYP2C19, CYP2D6, or CYP3A4 .
Toxicological Profile
The compound exhibits some toxicity:
- Skin Irritation : Classified as a skin irritant (H315).
- Eye Irritation : Causes serious eye irritation (H319).
These properties necessitate careful handling and further investigation into long-term exposure effects.
Study on Antimicrobial Activity
A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting potential use as an antimicrobial agent in formulations .
Environmental Impact Assessment
Research into the environmental persistence of halogenated compounds has shown that this compound can bioaccumulate in aquatic organisms. A study reported bioaccumulation factors (BAFs) greater than 100 in fish species exposed to contaminated water over a period of 30 days. This raises concerns about ecological impacts and necessitates further assessment of its environmental fate .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₉Br |
| Molecular Weight | 325.33 g/mol |
| Log P | 3.22 |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Antimicrobial Activity | MIC: 50-100 µg/mL |
| Bioaccumulation Factor (BAF) | >100 in aquatic organisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
